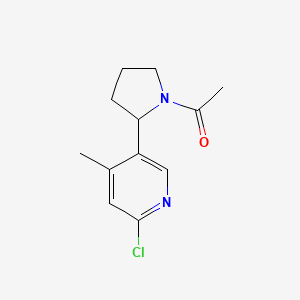
4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(エチルスルホニル)-3-(3-ニトロフェニル)-1H-ピラゾールは、ピラゾール類に属する化学化合物です。ピラゾール類は、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、4位にエチルスルホニル基、3位にニトロフェニル基が存在することが特徴です。
合成法
合成ルートと反応条件
4-(エチルスルホニル)-3-(3-ニトロフェニル)-1H-ピラゾールの合成は、通常、3-(3-ニトロフェニル)-1H-ピラゾールとエチルスルホニルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることによって行われます。反応は、ジクロロメタンなどの有機溶媒中で、0〜5℃の温度範囲で行われます。生成物は、その後、カラムクロマトグラフィーを用いて精製されます。
工業的製造方法
この化合物の工業的製造方法は、同様の合成ルートを使用しますが、より大規模に行われます。連続フロー反応器や自動化システムを使用することで、製造プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-(3-nitrophenyl)-1H-pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
反応の種類
4-(エチルスルホニル)-3-(3-ニトロフェニル)-1H-ピラゾールは、さまざまな種類の化学反応を起こす可能性があります。これには、以下が含まれます。
酸化: エチルスルホニル基は、酸化されてスルホン誘導体となる可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元することができます。
置換: ニトロフェニル基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を使用できます。
還元: 一般的な還元剤には、炭素上にパラジウム(Pd / C)を担持した水素ガス、または酸性条件下での鉄粉があります。
置換: アミンやチオールなどの求核剤は、塩基の存在下で使用できます。
生成される主な生成物
酸化: スルホン誘導体。
還元: アミノ誘導体。
置換: 使用する求核剤に応じて、さまざまな置換ピラゾール誘導体。
科学研究への応用
4-(エチルスルホニル)-3-(3-ニトロフェニル)-1H-ピラゾールは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 酵素阻害の研究、および生化学的アッセイにおけるプローブとして使用できます。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
4-(エチルスルホニル)-3-(3-ニトロフェニル)-1H-ピラゾールの作用機序は、その特定の用途によって異なります。生物学的システムでは、特定の酵素を阻害したり、受容体やタンパク質などの分子標的に作用したりすることによって作用する可能性があります。エチルスルホニル基とニトロフェニル基は、これらの標的への結合親和性と特異性を高め、望ましい生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
4-(メチルスルホニル)-3-(3-ニトロフェニル)-1H-ピラゾール: 同様の構造ですが、エチルスルホニル基ではなくメチルスルホニル基を持っています。
4-(エチルスルホニル)-3-(4-ニトロフェニル)-1H-ピラゾール: 同様の構造ですが、ニトロ基がフェニル環の4位にあります。
3-(3-ニトロフェニル)-1H-ピラゾール: エチルスルホニル基がありません。
ユニークさ
4-(エチルスルホニル)-3-(3-ニトロフェニル)-1H-ピラゾールは、エチルスルホニル基とニトロフェニル基の両方が存在するため、ユニークです。これらの基は、化合物の反応性、溶解性、および結合相互作用に影響を与え、さまざまな用途に貴重な化合物となります。
特性
分子式 |
C11H11N3O4S |
|---|---|
分子量 |
281.29 g/mol |
IUPAC名 |
4-ethylsulfonyl-5-(3-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-2-19(17,18)10-7-12-13-11(10)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
InChIキー |
USPJDUBKBTUFQL-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















